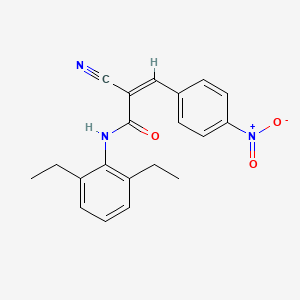
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide selectively binds to the adenosine A1 receptor and blocks its activation by adenosine. The adenosine A1 receptor is involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide can modulate these physiological processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been shown to have various biochemical and physiological effects. In cancer cells, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide can induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In cardiovascular cells, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide can improve cardiac function by reducing oxidative stress and inflammation. In neurological cells, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide can improve cognitive function by modulating neurotransmitter release and reducing neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has several advantages for lab experiments. It is a selective antagonist of the adenosine A1 receptor, which allows for specific modulation of this receptor. (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has some limitations, including its low solubility in water and its potential off-target effects.
Direcciones Futuras
There are several future directions for research on (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide. In cancer research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide could be further studied for its potential use in combination therapy with other anticancer drugs. In cardiovascular research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide could be further studied for its potential use in reducing ischemia-reperfusion injury in heart transplant patients. In neurological research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide could be further studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Conclusion:
In conclusion, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide is a selective antagonist of the adenosine A1 receptor with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide could lead to the development of novel therapies for cancer, cardiovascular diseases, and neurological disorders.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide involves the condensation of 2,6-diethylphenylamine with 4-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with cyanoacetic acid to give the final product, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been shown to improve cardiac function and reduce ischemia-reperfusion injury. In neurological research, (Z)-2-Cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-3-15-6-5-7-16(4-2)19(15)22-20(24)17(13-21)12-14-8-10-18(11-9-14)23(25)26/h5-12H,3-4H2,1-2H3,(H,22,24)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVVECNWAPJAAQ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,6-diethylphenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

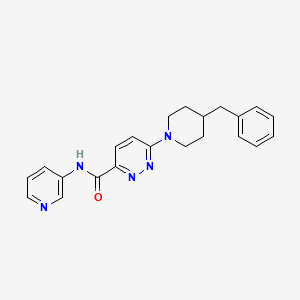
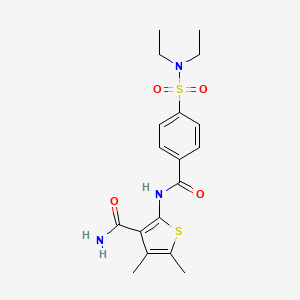
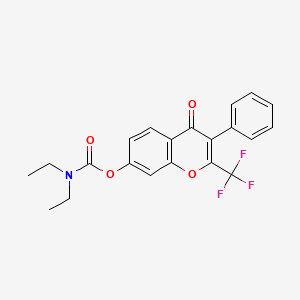

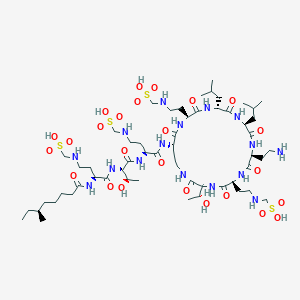
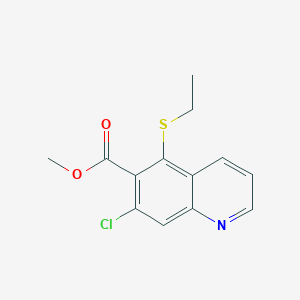
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2886889.png)
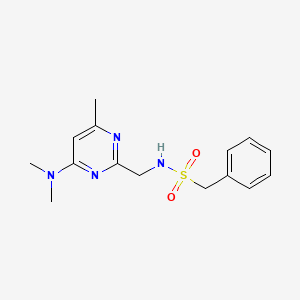
![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2886892.png)
![tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]ethyl}carbamate](/img/structure/B2886894.png)
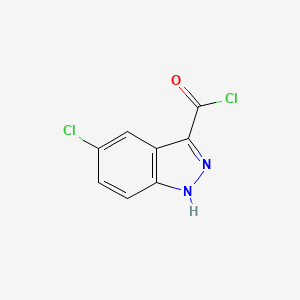
![6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2886897.png)
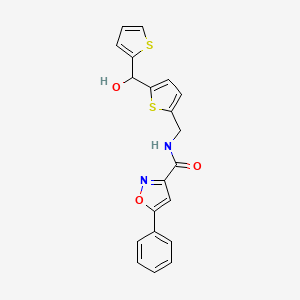
![3-[4-(5,6,7,8-Tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2886902.png)